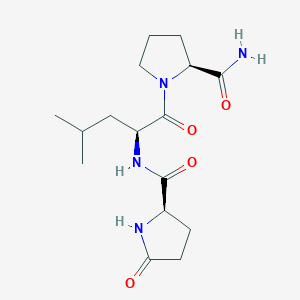

5-Oxo-D-prolyl-L-leucyl-L-prolinamide

Description

Structure

3D Structure

Properties

CAS No. |

78664-76-3 |

|---|---|

Molecular Formula |

C16H26N4O4 |

Molecular Weight |

338.40 g/mol |

IUPAC Name |

(2R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11+,12+/m1/s1 |

InChI Key |

WKRBQSKJRZKXAH-WOPDTQHZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H]2CCC(=O)N2 |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Oxo D Prolyl L Leucyl L Prolinamide

Strategic Approaches to Peptide Synthesis

The synthesis of 5-Oxo-D-prolyl-L-leucyl-L-prolinamide can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). SPPS is generally favored for its efficiency and amenability to automation, as the growing peptide chain is anchored to a solid support, simplifying the removal of excess reagents and byproducts through simple washing steps. In contrast, solution-phase synthesis involves carrying out all reactions in a homogeneous solution, which can be advantageous for large-scale production but requires more complex purification of intermediate products.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The standard approach for the SPPS of this tripeptide utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The synthesis commences from the C-terminus, with L-proline being the first amino acid attached to a suitable solid support resin designed for the production of C-terminal amides. The peptide chain is then elongated in a stepwise manner by sequential deprotection of the Fmoc group from the N-terminus and subsequent coupling of the next Fmoc-protected amino acid.

The incorporation of D-proline into the peptide sequence follows standard SPPS coupling protocols. However, a significant challenge during the activation and coupling of any amino acid, including D-isomers, is the risk of racemization—the conversion of the D-enantiomer to a mixture of D and L forms. This is particularly a concern for amino acids like cysteine and histidine, but can occur with others under certain conditions.

To mitigate racemization, the choice of coupling reagent is critical. While a variety of reagents can be used, phosphonium (B103445) and aminium/uronium salts are highly efficient and generally minimize epimerization. Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are often preferred over alternatives like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) because they react faster and offer greater suppression of racemization. The addition of a base, typically N,N-Diisopropylethylamine (DIPEA), is required to facilitate the coupling reaction.

| Coupling Reagent | Key Characteristics | Considerations for D-Amino Acid Incorporation |

|---|---|---|

| HATU | Aminium salt, fast reaction kinetics, low racemization. | Preferred for rapid coupling protocols and for residues prone to racemization. |

| HBTU | Aminium salt, highly efficient. | Effective, but may have a slightly higher risk of racemization compared to HATU. |

| DCC/HOBt | Carbodiimide-based, historically significant. | Can be effective, but the formation of insoluble dicyclohexylurea (DCU) byproduct makes it less suitable for SPPS. |

The N-terminal 5-oxo-D-prolyl group, also known as D-pyroglutamic acid (pGlu), can be introduced through two primary strategies in SPPS.

Strategy 1: Direct Coupling of Protected D-pyroglutamic Acid This is the most straightforward approach, involving the coupling of N-protected D-pyroglutamic acid (e.g., Fmoc-D-pGlu-OH or Boc-D-pGlu-OH) to the N-terminus of the resin-bound leucyl-prolinamide dipeptide. This method offers direct control over the stereochemistry and avoids potential side reactions associated with the cyclization of glutamine. The coupling is performed using standard reagents like HATU or HBTU.

Strategy 2: On-Resin Cyclization of a D-Glutamine Precursor An alternative method involves incorporating Fmoc-D-Gln(Trt)-OH as the final amino acid in the sequence. The N-terminal pyroglutamyl residue is then formed through the cyclization of the D-glutamine side chain. This intramolecular reaction can be induced under acidic conditions, often occurring during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). However, this cyclization can also happen spontaneously or be catalyzed by heat or enzymes, which can sometimes lead to incomplete conversion or side product formation. While this method avoids the need for synthesizing or purchasing protected pyroglutamic acid, it requires careful control of cleavage and handling conditions to ensure complete and efficient cyclization.

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Coupling of pGlu | Coupling of pre-formed N-protected D-pyroglutamic acid to the peptide chain. | Direct, high control over stereochemistry, avoids cyclization side reactions. | Requires synthesis or purchase of a specialized amino acid derivative. |

| On-Resin Cyclization of Gln | Incorporation of D-glutamine followed by acid-catalyzed cyclization of its side chain to form the pGlu residue. | Uses a standard protected amino acid derivative. | Risk of incomplete cyclization, potential for side reactions, conversion can occur during storage. |

The synthesis of a peptide with a C-terminal amide is readily achieved in SPPS by selecting an appropriate resin. Resins such as Rink Amide or Sieber Amide are specifically designed for this purpose. The synthesis begins by coupling the first amino acid, Fmoc-L-Pro-OH, to the amide resin. Following the completion of the peptide sequence, the final cleavage step, typically using a strong acid cocktail like 95% TFA, simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin, yielding the desired C-terminal amide.

Alternatively, a C-terminal prolinamide can be generated through ammonolysis of a peptide attached to a more labile resin, though this is a less common approach. A more novel approach involves enzymatic amidation. For example, a peptide substrate with a C-terminal prolyl-leucine can be reacted with carboxypeptidase Y in the presence of ammonia (B1221849) to yield the corresponding peptide with a C-terminal proline amide.

Solution-Phase Peptide Synthesis Considerations

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production where the cost of solid supports can be prohibitive. The synthesis of this compound in solution would typically involve a fragment condensation strategy.

Purification and Isolation Techniques for Peptide Intermediates and Final Product

Following cleavage from the solid support in SPPS or the final coupling step in solution-phase synthesis, the crude peptide product is a mixture containing the target molecule along with various impurities. These impurities can include truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups.

The standard and most effective method for the purification of the crude peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the peptide from impurities based on hydrophobicity.

The crude peptide is dissolved in an aqueous solvent, typically containing a small amount of an ion-pairing agent like TFA (0.1%), and loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) derivatized with C18 alkyl chains. The separation is achieved by applying a gradient of increasing organic solvent, usually acetonitrile (B52724) (also containing 0.1% TFA). More polar impurities elute first, while the target peptide and more hydrophobic impurities are retained longer. Fractions are collected and analyzed for purity, and those containing the pure product are pooled.

Finally, the purified peptide solution is subjected to lyophilization (freeze-drying) to remove the solvents, yielding the final product as a white, fluffy powder.

| Purification Step | Technique | Typical Conditions | Outcome |

|---|---|---|---|

| Primary Purification | RP-HPLC | Stationary Phase: C18-modified silica. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Increasing concentration of Mobile Phase B. | Separation of the target peptide from synthesis-related impurities based on hydrophobicity. Purity levels often exceed 95%. |

| Solvent Removal | Lyophilization | Freezing of the purified peptide solution followed by sublimation of the solvent under vacuum. | Isolation of the final peptide as a stable, dry powder. |

Synthetic Challenges and Optimization Strategies for Tripeptides with N-Terminal Cyclization and D-Amino Acids

The synthesis of tripeptides like this compound, which features an N-terminal pyroglutamic acid (pGlu) derived from a D-amino acid and a C-terminal prolinamide, presents a unique set of challenges. These complexities stem from the stereochemistry of the D-amino acid, the propensity for side reactions related to the pyroglutamyl ring, and the nature of the peptide bonds involving proline.

Key Synthetic Challenges:

N-Terminal Cyclization: The formation of the 5-oxoproline (pyroglutamyl) ring from an N-terminal glutamine or glutamic acid residue is a critical step that can be prone to side reactions. This intramolecular cyclization can sometimes be difficult to control and may lead to the formation of impurities. The reaction is influenced by factors such as pH, temperature, and the choice of reagents.

Incorporation of D-Amino Acids: The use of a D-amino acid at the N-terminus (D-proline in the precursor to 5-Oxo-D-proline) can influence the peptide's secondary structure and its susceptibility to enzymatic degradation. From a synthetic standpoint, ensuring the stereochemical integrity of the D-amino acid is paramount, as racemization can occur during activation and coupling steps.

Steric Hindrance: The coupling of sterically hindered amino acids, such as proline and its derivatives, can be challenging, potentially leading to incomplete reactions and lower yields. The rigid ring structure of proline can restrict the conformational flexibility of the growing peptide chain, making subsequent couplings more difficult.

Aggregation: Hydrophobic peptide sequences have a tendency to aggregate during solid-phase peptide synthesis (SPPS), which can lead to incomplete reactions and purification difficulties.

C-Terminal Amidation: The formation of the C-terminal prolinamide requires specific cleavage conditions from the solid support to yield the desired amide instead of a carboxylic acid.

Optimization Strategies:

To address these challenges, several optimization strategies have been developed and are routinely employed in peptide synthesis.

Choice of Coupling Reagents: The selection of an appropriate coupling reagent is crucial for efficient peptide bond formation and minimizing side reactions. For challenging couplings involving sterically hindered amino acids, highly efficient reagents such as uronium or phosphonium salts (e.g., HATU, HBTU, PyBOP) are often preferred over carbodiimides like DCC.

Microwave-Assisted Solid-Phase Synthesis (SPPS): The use of microwave irradiation can significantly accelerate coupling and deprotection steps, improve reaction efficiency, and help overcome challenges associated with peptide aggregation.

Pseudoproline Dipeptides: To disrupt aggregation and improve solvation of the growing peptide chain, pseudoproline dipeptides can be incorporated into the sequence. These temporary modifications are readily converted back to the native peptide structure during the final cleavage step.

Optimized Cleavage and Deprotection: The final step of cleaving the peptide from the resin and removing protecting groups must be carefully controlled. The choice of cleavage cocktail is critical to ensure the integrity of the pyroglutamyl ring and the C-terminal amide, while minimizing side reactions.

Purification Techniques: High-performance liquid chromatography (HPLC) is an indispensable tool for the purification of the final peptide product, allowing for the separation of the target compound from deletion sequences and other impurities.

A comparison of common coupling reagents used in SPPS is presented in the table below.

| Coupling Reagent | Advantages | Disadvantages |

| DCC/HOBt | Cost-effective | Potential for racemization, formation of insoluble urea (B33335) byproduct |

| HBTU/HATU | High coupling efficiency, low racemization | Higher cost, potential for side reactions if not used correctly |

| PyBOP | Excellent for hindered couplings, low racemization | Higher cost, phosphonium-based byproducts |

| COMU | High efficiency, good solubility, "greener" option | Relatively newer, may be more expensive |

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing valuable insights into how modifications to a molecule's structure affect its biological activity. For this compound, which is an analog of thyrotropin-releasing hormone (TRH), SAR studies are crucial for developing analogs with improved therapeutic profiles.

Strategies for Chemical Modification:

Modification of the N-Terminal Pyroglutamyl Ring: The pyroglutamyl residue can be replaced with other cyclic or acyclic moieties to investigate the importance of the ring structure and its substituents for biological activity. For instance, replacing the native L-pyroglutamic acid in TRH analogs with a sulfonamido counterpart has been explored.

Substitution at the Leucyl Position: The central leucine (B10760876) residue can be substituted with other natural or unnatural amino acids to probe the influence of side-chain size, hydrophobicity, and stereochemistry on activity. Analogs of Pro-Leu-Gly-NH2 have been synthesized with various aliphatic and aromatic amino acids in place of leucine.

Modification of the C-Terminal Prolinamide: The C-terminal prolinamide can be altered to explore the role of this residue in receptor binding and biological function. Modifications can include substitution with other amino amides, or alteration of the amide bond itself. Studies on TRH analogs have shown that the integrity of the C-terminal amino acid can be critical for biological effects.

Backbone Modifications: The peptide backbone can be modified to create peptidomimetics with enhanced stability against enzymatic degradation. This can involve the introduction of N-methylated amino acids, reduced amide bonds, or other non-natural linkages.

Representative SAR Data for Tripeptide Amide Analogs:

Advanced Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For 5-Oxo-D-prolyl-L-leucyl-L-prolinamide, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to gain a comprehensive understanding of its conformational preferences.

The initial step in an NMR analysis is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the molecule. This is typically achieved through a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Once the resonances are assigned, detailed conformational information can be extracted. The chemical shifts of the α-protons (Hα) and α-carbons (Cα) are particularly sensitive to the peptide backbone conformation. mdpi.com Deviations from random coil chemical shifts can indicate the presence of secondary structural elements. For instance, consecutive negative deviations in Cα chemical shifts are indicative of an extended or β-strand conformation, while consecutive positive deviations suggest a helical conformation. mdpi.com The presence of the D-proline at the N-terminus, with its constrained pyrrolidine (B122466) ring, is expected to significantly influence the local conformation. The cis-trans isomerization of the peptide bonds involving the proline residues can be investigated by monitoring the distinct sets of chemical shifts for the Cβ and Cγ carbons of the proline rings. researchgate.net

Table 1: Representative ¹H and ¹³C Chemical Shift Ranges for Amino Acid Residues in Peptides

| Amino Acid Residue | ¹Hα (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) |

| Pyroglutamic Acid | 4.1 - 4.4 | 58 - 61 | 29 - 32 |

| Leucine (B10760876) | 4.2 - 4.5 | 53 - 56 | 40 - 43 |

| Proline | 4.3 - 4.6 | 61 - 64 | 30 - 33 |

Note: These are typical chemical shift ranges and can vary depending on the local chemical environment and solvent conditions.

NMR spectroscopy can also provide insights into the flexibility and dynamics of the peptide. Nuclear Overhauser Effect (NOE) data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, provide information about through-space proximities between protons. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of interproton distances up to approximately 5 Å. These distance restraints are crucial for calculating a three-dimensional structure of the peptide.

Scalar coupling constants, particularly the ³J(HN,Hα) coupling, can be used to determine the phi (φ) dihedral angle of the peptide backbone via the Karplus equation. mdpi.com The analysis of these coupling constants for the leucine and prolinamide residues can reveal the preferred backbone conformation. Additionally, temperature coefficients of the amide proton chemical shifts (Δδ/ΔT) can identify protons that are involved in intramolecular hydrogen bonds, which are shielded from the solvent and thus exhibit smaller changes in chemical shift with temperature. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the secondary structure content of peptides in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The presence of proline residues in this compound is likely to induce a polyproline II (PPII) helix-like conformation, which is characterized by a strong negative band around 204 nm and a weak positive band around 228 nm in the CD spectrum. researchgate.net The PPII helix is a left-handed, extended helical structure commonly observed in proline-rich sequences.

CD spectroscopy is also a powerful tool for monitoring conformational changes in response to environmental perturbations. By recording CD spectra at different temperatures, the thermal stability of the peptide's secondary structure can be evaluated. Similarly, changes in solvent polarity or pH can induce conformational transitions that are readily detected by CD. For example, in a more hydrophobic solvent, the peptide might adopt a more compact, folded structure to minimize exposure of its nonpolar residues to the solvent. A study on a similar tripeptide, N-acetyl-L-prolyl-D-alanyl-methylamide, demonstrated that changes in solvent from trifluoroethanol (TFE) to trifluoroacetic acid (TFA) led to a decrease in ordered β-turn conformers, as observed by changes in the CD spectra. uark.edu

Table 2: Characteristic CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Polyproline II helix | Strong negative band at ~204 nm, weak positive band at ~228 nm |

| Random coil | Strong negative band below 200 nm |

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and assessing the purity of synthetic peptides like this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

For this compound, the expected monoisotopic mass is approximately 338.1954 Da. echemi.com High-resolution mass spectrometry can confirm this mass with high accuracy, providing strong evidence for the correct chemical composition. The formation of the pyroglutamyl residue from an N-terminal glutamine is a common post-translational modification that can be identified by mass spectrometry. In the case of this synthetic peptide, the presence of the 5-oxo-prolyl moiety is an intended feature. It is important to note that in-source cyclization of N-terminal glutamine or glutamic acid to pyroglutamic acid can be an artifact in mass spectrometry, but for this compound, the pyroglutamyl residue is already present. acs.org

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the order of the amino acid residues. In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented, and the masses of the resulting fragment ions (b- and y-ions) are measured. This fragmentation pattern provides a fingerprint of the peptide sequence.

Vibrational Spectroscopy (e.g., FTIR) for Amide Bond Conformation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide information about the vibrational modes of the molecule, which are sensitive to its conformation. nih.gov In peptide analysis, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative for secondary structure determination. nih.govresearchgate.net

The amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone, is a sensitive indicator of secondary structure. nih.gov For example, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component around 1620-1640 cm⁻¹. nih.govnih.gov The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, can also provide complementary structural information. researchgate.net For this compound, FTIR analysis would be used to probe the conformation of its amide bonds and to complement the secondary structure information obtained from CD spectroscopy.

Table 3: Typical Amide I and Amide II Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

| α-helix | 1650 - 1658 | 1540 - 1550 |

| β-sheet | 1620 - 1640 | 1520 - 1540 |

| β-turn | 1660 - 1685 | 1535 - 1555 |

| Random coil | ~1645 | ~1535 |

In Silico Prediction and Computational Design of Peptide Analogs

Molecular Docking and Binding Site Prediction for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 5-Oxo-D-prolyl-L-leucyl-L-prolinamide, and a protein receptor.

The identification of potential binding sites on a protein target is the first step in molecular docking. These binding pockets are typically clefts or cavities on the protein surface with specific geometric and chemical properties that are complementary to the ligand. Databases of ligand-binding pockets and protein-ligand interactions are valuable resources in this process. nih.gov The characterization of these pockets can vary across different databases, highlighting the importance of using multiple tools and methods for accurate prediction. nih.gov For a peptide like this compound, identifying putative receptor interfaces involves scanning the surface of a target protein for regions that can accommodate the peptide's size, shape, and chemical features. For instance, in a study of a similar compound, L-prolinamide, 5-oxo-l-prolyl-l-phenylanyl-4-hydroxy, the cell wall protein (3GNU receptor) of Pythium spp was identified as a potential target, and its active binding site was characterized. researchgate.net

Once a binding pocket is identified, docking algorithms are used to predict the binding mode and estimate the binding affinity. The binding mode refers to the specific orientation and conformation of the ligand within the binding site, while binding affinity is a measure of the strength of the interaction. Scoring functions are employed to rank different binding poses based on their predicted affinity. nih.gov While these scoring functions are generally effective at predicting the correct binding mode, accurately predicting the binding affinity for a series of related compounds remains a challenge. nih.goved.ac.uk For proline and prolinamide isomers, docking studies have been used to predict their binding to bacterial collagenase, with D (S, R) prolinamide showing the highest atomic contact energy, suggesting it as a potential inhibitor. scispace.com Similarly, for derivatives of L-prolinamide, molecular docking has been used to investigate their inhibitory action on the angiotensin-converting enzyme (ACE). nveo.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides like this compound, MD simulations can provide detailed insights into their conformational flexibility and the stability of their interactions with biological targets. nih.gov These simulations can help in understanding the dynamic nature of the peptide and its receptor, which is often difficult to capture with static docking methods. nih.gov By simulating the behavior of the peptide-protein complex in a solvated environment, MD can be used to refine docking poses and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, it is possible to predict the activity of new, unsynthesized analogs of this compound. This allows for the rational design of peptides with improved properties, such as increased potency or reduced off-target effects. The development of robust QSAR models relies on high-quality experimental data and appropriate molecular descriptors that capture the key structural features influencing activity.

De Novo Peptide Design and Virtual Screening for Enhanced Properties

De novo peptide design involves the creation of novel peptide sequences with desired properties, often guided by computational methods. rsc.org This approach can be used to design analogs of this compound with enhanced stability, target affinity, or other desirable characteristics. nih.gov Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those with a high probability of binding to a specific target. nih.gov Both techniques can be used to explore a vast chemical space and identify promising candidates for further experimental investigation. For example, a systematic point mutation analysis on a native peptide can reveal ways to improve its inhibitory properties, leading to the design of potent peptide-analog inhibitors. rsc.org

Computational Prediction of Membrane Permeability and Cell Penetration Potential

For a peptide to be effective as a therapeutic agent, it often needs to cross cell membranes to reach its intracellular target. Computational models can be used to predict the membrane permeability and cell penetration potential of peptides like this compound. nih.gov These models often use molecular dynamics simulations to assess the passive permeability profile of a compound through a lipid bilayer. nih.gov Recently, deep learning methods have also been developed to predict cyclic peptide membrane permeability, which can be a limiting factor for their pharmaceutical utility. nih.gov These predictive tools are crucial in the early stages of drug design to select for compounds with favorable pharmacokinetic properties. nih.gov

Biochemical Interactions and Enzymatic Stability Studies

Investigation of Enzymatic Degradation Pathways

The metabolic fate of 5-Oxo-D-prolyl-L-leucyl-L-prolinamide is largely dictated by its resistance to common peptidases. This resistance is conferred by two key structural features: the N-terminal pyroglutamic acid and the presence of a D-proline residue.

Resistance to Aminopeptidases due to N-Terminal Pyroglutamic Acid

The N-terminal pyroglutamic acid (pGlu) residue is a cyclic lactam of glutamic acid. This structure effectively blocks the N-terminus of the peptide, rendering it resistant to the action of most aminopeptidases. thieme-connect.de Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of a polypeptide chain. Since the N-terminal amino group of pyroglutamic acid is part of the lactam ring, it is not available for recognition and cleavage by these enzymes. This protective capping is a common strategy in nature to increase the stability of peptides and proteins. thieme-connect.de Studies on various pyroglutamyl peptides have consistently demonstrated their resistance to digestion by exopeptidases such as leucine (B10760876) aminopeptidase. isnff-jfb.com

Effect of D-Prolyl Residue on Proteolytic Stability

The incorporation of a D-amino acid, in this case, a D-prolyl residue, at the second position further enhances the proteolytic stability of the peptide. dovepress.comoup.comnih.gov Proteases are highly stereospecific and predominantly recognize and cleave peptide bonds involving L-amino acids. nih.govmdpi.com The presence of a D-amino acid disrupts the typical conformation of the peptide backbone that is recognized by these enzymes, thereby hindering or preventing proteolytic cleavage. nih.govbiorxiv.org Research has shown that substituting L-amino acids with their D-enantiomers can significantly improve the stability of peptides against degradation by proteases like trypsin and chymotrypsin, as well as in the presence of human serum. oup.commdpi.combiorxiv.org This increased stability is a crucial factor for the in vivo half-life and bioavailability of peptide-based therapeutics.

Identification and Characterization of Specific Peptidases Involved in Metabolism

While resistant to many common proteases, the metabolism of pyroglutamyl-containing peptides is not entirely precluded. Specific enzymes, namely pyroglutamyl peptidases and prolyl endopeptidases, can cleave these modified peptides.

Pyroglutamyl Peptidases (PGPs) are enzymes that specifically hydrolyze the N-terminal pyroglutamyl residue from peptides. core.ac.uknih.gov There are two main types:

Pyroglutamyl Peptidase I (PGP-I) : A cysteine peptidase that can cleave the pGlu residue from various peptides. nih.gov However, its activity can be influenced by the subsequent amino acid. For instance, pGlu-Pro bonds are generally not hydrolyzed by mammalian PGP-I. nih.gov

Pyroglutamyl Peptidase II (PGP-II) , also known as TRH-degrading ectoenzyme (TRH-DE), is a metallopeptidase with a very narrow substrate specificity, primarily targeting Thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.govresearchgate.netnih.gov It plays a crucial role in regulating TRH levels in the central nervous system and the anterior pituitary. nih.govresearchgate.net The specificity of PGP-II has been probed using various TRH analogs, revealing that modifications to the pGlu ring or the adjacent amino acid can significantly affect the rate of degradation. researchgate.net

Prolyl Endopeptidases (PEPs) are serine proteases that cleave peptide bonds on the C-terminal side of internal proline residues. proteopedia.orgnih.govnih.gov These enzymes are implicated in the metabolism of several neuropeptides and have been studied as potential therapeutic targets for neurological disorders. nih.govnih.gov The activity of PEPs on a given substrate can be influenced by the surrounding amino acid sequence.

The metabolism of this compound would likely involve the sequential action of these enzymes. A pyroglutamyl peptidase would first be required to remove the N-terminal pGlu residue. Following this, the resulting D-Pro-L-Leu-L-Pro-NH2 would be a potential substrate for a prolyl endopeptidase, which could cleave the bond after the L-leucine residue. However, the presence of the D-proline would likely make the initial cleavage by PGP-I or PGP-II a rate-limiting step.

Interaction with Specific Enzymes and Receptors (In Vitro Assays)

The biological activity of this compound is determined by its interactions with specific molecular targets. In vitro assays are essential tools for characterizing these interactions.

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the labeled ligand with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. While specific binding data for this compound is not detailed in the provided context, such assays would be crucial to identify its potential receptors and downstream signaling pathways.

Enzyme Inhibition or Activation Profiling

To understand the broader pharmacological profile of this compound, its effect on the activity of various enzymes can be assessed. This involves incubating the compound with a specific enzyme and its substrate and measuring the rate of product formation. Such studies can reveal whether the compound acts as an inhibitor or an activator of the enzyme. For example, given its structure, it would be pertinent to investigate its inhibitory potential against prolyl peptidases, as many small peptides containing proline are known to interact with these enzymes. researchgate.net Prolyl endopeptidase activity, for instance, can be determined using substrates like benzyloxycarbonyl-glycine-proline-para-nitroanilide (Z-Gly-Pro-pNA). mdpi.com

Cellular Uptake Mechanisms and Intracellular Localization

Comprehensive searches of scientific databases yielded no specific studies focused on the cellular uptake or intracellular fate of this compound. The scientific community has yet to publish findings that would elucidate the processes by which this molecule enters cells and where it localizes.

Mechanistic Elucidation of Cell Membrane Translocation

There is currently no available research that investigates the specific mechanisms by which this compound traverses the cell membrane. Whether this process is mediated by passive diffusion, active transport through specific protein channels or carriers, or via endocytic pathways remains undetermined. Without experimental evidence, any discussion on this topic would be purely speculative and fall outside the required standards of scientific accuracy.

Subcellular Distribution and Organelle Targeting

Similarly, information regarding the subcellular distribution of this compound is not present in the current body of scientific literature. There are no studies that have tracked the compound within the cell to determine if it targets specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus. This lack of data prevents the creation of any substantive content or data tables related to its intracellular localization.

Preclinical Biological Evaluation in Cellular and Animal Models Excluding Clinical Outcomes

In Vitro Functional Assays using Cell Lines and Primary Cell Cultures

In vitro studies have provided foundational insights into the cellular and molecular activities of proline-rich peptides, offering a basis for understanding the potential functions of 5-Oxo-D-prolyl-L-leucyl-L-prolinamide.

Modulation of Cellular Signaling Pathways and Gene Expression

Research on compounds structurally related to this compound suggests a potential for the modulation of cellular signaling and gene expression. For instance, the analogous tripeptide, L-prolyl-L-leucyl-glycinamide (PLG), has been shown to attenuate the haloperidol-induced expression of the immediate early gene c-fos in the rat striatum. nih.gov Acute treatment with haloperidol (B65202) led to a significant increase in both c-fos mRNA and its protein product, Fos. nih.gov Co-administration of PLG was found to significantly reduce this induction, indicating a modulatory effect on dopamine (B1211576) receptor-mediated signaling pathways in the brain. nih.gov

The core component, L-proline, has also been demonstrated to influence cellular signaling. Studies have shown that L-proline can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. mdpi.com This pathway is a key regulator of cell growth, proliferation, and survival. Furthermore, transcriptome analysis in yeast has revealed that proline can cause drastic changes in gene expression, affecting metabolic pathways and the expression of genes related to stress response. nih.gov While these findings are not specific to this compound, they highlight the potential for proline-containing peptides to influence fundamental cellular processes.

Table 1: Effects of Related Peptides on Cellular Signaling and Gene Expression

| Compound/Component | Model System | Pathway/Gene Affected | Observed Effect |

| L-prolyl-L-leucyl-glycinamide (PLG) | Rat striatum | c-fos | Attenuation of haloperidol-induced expression nih.gov |

| L-proline | Porcine Trophectoderm Cells | mTORC1 signaling | Activation mdpi.com |

| L-proline | Komagataella phaffii (yeast) | Transcriptome-wide | Drastic changes in gene expression nih.gov |

Investigation of Potential Bioactivities (e.g., neuronal, antimicrobial, anti-inflammatory) based on related peptide functions

Based on the functions of structurally similar peptides, this compound may possess a range of bioactivities, including neuronal, antimicrobial, and anti-inflammatory effects.

Neuronal Activity: The neuroprotective potential of proline-containing peptides has been a subject of investigation. For example, analogues of glycyl-L-prolyl-L-glutamate (GPE) have been synthesized and evaluated for their neuroprotective properties. nih.govmdpi.com These studies aim to understand the structural requirements for the observed neuroprotective effects of the endogenous tripeptide GPE. nih.gov GPE and its mimetics have demonstrated protection against neurotoxic insults in various in vitro models. nih.gov

Antimicrobial Activity: Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides known for their activity against multi-drug resistant pathogens. nih.gov Their mechanism of action is often non-lytic, involving penetration into the bacterial cell and inhibition of intracellular processes such as protein synthesis. nih.govresearchgate.net A specific proline-rich peptide, B7-005, has demonstrated a broad spectrum of activity and low propensity for inducing bacterial resistance. nih.gov Furthermore, a compound with high structural similarity to the subject of this article, L-prolinamide, 5-oxo-L-prolyl-L-phenylalanyl-4-hydroxy, produced by Pseudomonas fluorescence, has shown antifungal activity against Pythium spp. researchgate.net This suggests that this compound could exhibit similar antimicrobial properties.

Anti-inflammatory Activity: The potential for proline to exert anti-inflammatory effects has also been reported. While many studies have focused on the toxic effects of high proline concentrations, recent research has indicated that proline can prevent inflammatory responses induced by lipopolysaccharide (LPS) in the brain cortex and cerebellum of rats. frontiersin.org

Table 2: Potential Bioactivities of Related Proline-Containing Peptides

| Bioactivity | Related Compound/Peptide Class | Model System | Key Findings |

| Neuronal | Glycyl-L-prolyl-L-glutamate (GPE) analogues | In vitro neurodegeneration models | Exhibit neuroprotective properties nih.govmdpi.comnih.gov |

| Antimicrobial | Proline-rich antimicrobial peptides (PrAMPs) | Various bacterial strains | Inhibit bacterial protein synthesis with low cytotoxicity nih.govnih.gov |

| Antifungal | L-prolinamide, 5-oxo-L-prolyl-L-phenylalanyl-4-hydroxy | Pythium spp. | Antifungal activity observed researchgate.net |

| Anti-inflammatory | Proline | Rat brain cortex and cerebellum | Prevention of LPS-induced inflammation frontiersin.org |

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Focus on Target Engagement and Mechanism, not Disease Therapy)

Currently, there is a lack of publicly available in vivo data specifically for this compound regarding its pharmacokinetic profile and pharmacodynamic biomarker assessment in animal models. The following subsections are therefore based on general principles and data from related compounds where available.

Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, metabolism, excretion, half-life)

No specific pharmacokinetic data for this compound was identified in the reviewed literature. The pharmacokinetic properties of small peptides can be variable and are influenced by factors such as susceptibility to enzymatic degradation, membrane permeability, and renal clearance.

Pharmacodynamic Biomarker Assessment in Animal Models

There is no specific information available on the assessment of pharmacodynamic biomarkers for this compound in animal models. Such studies would be crucial to demonstrate target engagement and to understand the mechanism of action in a whole-organism context. For example, if the compound is hypothesized to have neuronal activity, relevant biomarkers could include changes in neurotransmitter levels, receptor occupancy, or downstream signaling molecules in the brain tissue of treated animals.

Structure Activity Relationship Sar Elucidation and Lead Optimization

Identification of Critical Amino Acid Residues for Activity and Stability

The biological activity and metabolic stability of TRH analogs are profoundly influenced by the nature and stereochemistry of their constituent amino acid residues. The native TRH molecule is susceptible to rapid degradation by enzymes such as pyroglutamyl aminopeptidase. nih.gov Modifications to the peptide backbone are a common strategy to enhance stability and modulate activity.

The substitution of the N-terminal L-pyroglutamic acid with its D-enantiomer, as seen in 5-Oxo-D-prolyl-L-leucyl-L-prolinamide, is a critical modification. Generally, the incorporation of D-amino acids into peptides confers resistance to enzymatic degradation. nih.gov This is because proteases are stereospecific and typically recognize L-amino acid residues. Therefore, the D-pGlu residue is expected to significantly increase the metabolic stability of the peptide in biological systems. However, this substitution can also impact receptor binding and efficacy. For some peptide hormones, the L-configuration at the N-terminus is crucial for optimal receptor interaction. Studies on other peptides have shown that L-to-D substitutions can be dramatically destabilizing to the native tertiary structure. nih.gov

The replacement of the central histidine residue with leucine (B10760876) is another significant alteration. In TRH, the histidine residue is important for its endocrine activity, including the release of thyrotropin and prolactin. mdpi.com Analogs where histidine is replaced by other amino acids often exhibit a dissociation of central nervous system (CNS) effects from endocrine effects. For instance, the analog [Leu2]TRH (pGlu-Leu-Pro-NH2) shows enhanced CNS activity with significantly reduced thyrotropin-releasing potency. mdpi.com This suggests that the leucine residue in this compound would likely steer its activity towards neurological rather than hormonal pathways.

The C-terminal prolinamide is generally considered essential for the activity of many TRH analogs. The proline residue induces a critical turn in the peptide's conformation, which is important for fitting into the receptor binding pocket. The amide cap at the C-terminus protects the peptide from carboxypeptidase degradation and is a key feature for receptor interaction.

| Residue Position | Native Residue (TRH) | Substituted Residue | Anticipated Impact |

| 1 | L-Pyroglutamic Acid | D-Pyroglutamic Acid | Increased metabolic stability; potential alteration of receptor binding affinity and efficacy. |

| 2 | L-Histidine | L-Leucine | Shift from endocrine to CNS-focused activity; altered receptor interaction. |

| 3 | L-Prolinamide | L-Prolinamide | Maintained critical conformational turn and protection from degradation. |

Mapping Pharmacophoric Requirements for Specific Interactions

The pharmacophore of a molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For TRH and its analogs, the pharmacophore is defined by the key interactions between the peptide and its receptor.

The N-terminal pyroglutamyl ring is a crucial component of the TRH pharmacophore. It is involved in hydrogen bonding within the receptor pocket. The change in stereochemistry from L to D in this compound would alter the spatial orientation of this ring and its carbonyl group, potentially affecting the precise hydrogen bonding network.

The central amino acid residue contributes significantly to the pharmacophoric profile. The imidazole (B134444) ring of histidine in native TRH is a key interaction point. Replacing it with the bulky, hydrophobic isobutyl side chain of leucine fundamentally changes the nature of this interaction from potentially polar and hydrogen-bonding to hydrophobic. This alteration is likely to favor binding to a more hydrophobic sub-pocket in the receptor, which could explain the shift in activity profile from endocrine to CNS effects observed in other [Leu2]TRH analogs. mdpi.com

The C-terminal prolinamide is also a critical pharmacophoric element. The proline ring constrains the peptide backbone, and the terminal amide group acts as a hydrogen bond donor and acceptor. These features are generally conserved in active TRH analogs.

A hypothetical pharmacophore model for this compound would include:

A hydrogen bond acceptor (the carbonyl of the D-pGlu ring).

A hydrophobic feature (the leucine side chain).

A constrained backbone turn (induced by the proline residue).

A hydrogen bond donor/acceptor (the C-terminal amide).

Iterative Design, Synthesis, and Biological Testing of Analogs

The development of potent and selective TRH analogs has been a process of iterative design, synthesis, and biological evaluation. This process has led to a deep understanding of the SAR of this class of peptides. Had this compound been part of such a discovery program, its properties would have been systematically compared to a range of related compounds.

An illustrative example of such an iterative process for a hypothetical series of analogs related to the target compound is presented below. This table is based on known SAR principles for TRH analogs.

| Analog | Position 1 | Position 2 | Position 3 | Expected Primary Activity | Expected Stability |

| TRH | L-pGlu | L-His | L-Pro-NH2 | Endocrine/CNS | Low |

| [Leu2]TRH | L-pGlu | L-Leu | L-Pro-NH2 | Primarily CNS | Low |

| Target Compound | D-pGlu | L-Leu | L-Pro-NH2 | Primarily CNS | High |

| Analog A | L-pGlu | D-Leu | L-Pro-NH2 | Reduced CNS | Low |

| Analog B | D-pGlu | L-His | L-Pro-NH2 | Endocrine/CNS | High |

The synthesis of such tripeptides is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. Biological testing would involve in vitro receptor binding assays using cell lines expressing TRH receptors (TRH-R1 and TRH-R2) to determine binding affinity (Ki). Functional assays would measure the ability of the compounds to stimulate second messenger pathways (e.g., inositol (B14025) phosphate (B84403) production) to determine their efficacy (EC50) as agonists or antagonists. In vivo testing would then be used to assess their physiological effects, such as analeptic (CNS-stimulant) or endocrine responses.

Development of Conformational Constraints and Mimetics

To better understand the bioactive conformation of TRH and its analogs, researchers have developed conformationally constrained derivatives and peptidomimetics. The goal of introducing conformational constraints is to lock the peptide into a specific three-dimensional structure that is recognized by the receptor, which can lead to increased potency and selectivity.

For a tripeptide like this compound, conformational freedom exists around the rotatable bonds of the peptide backbone and the amino acid side chains. The proline residue already introduces a significant constraint, favoring a β-turn conformation. Further constraints could be introduced, for example, by creating a cyclized analog. Cyclization can be achieved by forming a covalent bond between the N-terminus and C-terminus, or between a side chain and the backbone.

Peptidomimetics are molecules that mimic the essential features of a peptide but have a modified, non-peptide backbone. This approach is often used to improve metabolic stability and oral bioavailability. For TRH, peptidomimetics have been designed to replace the peptide bonds with more stable linkages or to incorporate non-natural amino acids that induce specific secondary structures. While no specific mimetics of this compound are documented, the principles of peptidomimetic design would involve replacing the amide bonds with groups such as esters, ethers, or carbon-carbon single bonds, while maintaining the key pharmacophoric elements in their correct spatial orientation.

Future Research Directions and Translational Perspectives

Exploration of Diverse Biological Functions and Target Identification

While the primary activities of many pyroglutamyl peptides are linked to the central nervous system, there is a growing interest in their diverse biological functions. sciopen.comresearchgate.net Future research should aim to explore the broader physiological roles of 5-Oxo-D-prolyl-L-leucyl-L-prolinamide beyond its known effects. Studies have reported various health-promoting properties for pyroglutamyl (pGlu) peptides, including anti-inflammatory, antidepressant, and hepatoprotective activities. sciopen.comresearchgate.net A systematic screening of this compound against a wide array of biological targets could uncover novel therapeutic applications.

Furthermore, the identification of specific molecular targets remains a critical objective. As a TRH analog, the compound's interaction with TRH receptors is of primary interest. researchgate.netnih.gov There are two main subtypes of TRH receptors, TRH-R1 and TRH-R2, which are distributed differently throughout the body and may mediate distinct biological functions. researchgate.netfrontiersin.org The development of subtype-selective TRH analogs is an active area of research, as such compounds would be invaluable tools for dissecting the specific roles of each receptor subtype in health and disease. nih.gov Future investigations should focus on characterizing the binding affinity and functional activity of this compound at each TRH receptor subtype. This could lead to the design of more potent and selective analogs with improved therapeutic profiles and fewer off-target effects. nih.gov

Development of Novel Peptide Delivery Systems and Formulation Strategies

A significant hurdle in the clinical development of peptide-based therapeutics is their inherent limitations, such as poor bioavailability and susceptibility to enzymatic degradation. sciopen.comwuxiapptec.com Peptides are often administered via injection, which can affect patient compliance. tandfonline.com Therefore, a crucial area of future research is the development of advanced delivery systems and formulation strategies for this compound.

Several innovative approaches are being explored to enhance peptide delivery. Microencapsulation, for instance, involves enclosing the peptide within biodegradable polymers to allow for a slow, sustained release over time, potentially reducing the frequency of injections. nih.gov Other strategies focus on non-invasive routes of administration. The Macroflux® transdermal patch technology, which uses microprojections to deliver macromolecules through the skin, offers a promising alternative. acs.org Similarly, advancements in pulmonary drug delivery are creating opportunities for inhaled formulations of peptides. acs.org Research into these and other novel delivery platforms, such as porous silicon-based carriers, could significantly improve the clinical viability and therapeutic efficacy of this compound. tandfonline.com

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, future research should integrate advanced "omics" technologies. Methodologies such as proteomics, peptidomics, and metabolomics offer powerful tools for elucidating the complex molecular pathways modulated by this peptide. tandfonline.comnih.gov

Peptidomics and Proteomics can be used to identify the downstream targets of neuropeptide signaling pathways and to study peptide processing and maturation. tandfonline.com By analyzing changes in the proteome and peptidome of cells or tissues after treatment with this compound, researchers can map its signaling cascades and uncover novel protein interactions. nih.govacs.org Advanced proteogenomics workflows that combine mass spectrometry with machine learning tools can further enhance the sensitivity and coverage of these analyses. ohmx.bio

Metabolomics , which focuses on the global analysis of small-molecule metabolites, can reveal how the compound alters cellular metabolism. creative-proteomics.comcreative-proteomics.com This approach has great potential in drug development for identifying new therapeutic targets, understanding mechanisms of action, and assessing efficacy and safety profiles. creative-proteomics.com By monitoring the metabolic fingerprints of biological systems in response to the peptide, scientists can gain insights into its broader physiological impact. nih.gov Integrating these omics datasets can provide a holistic view of the compound's activity, facilitating the discovery of biomarkers for monitoring therapeutic response and identifying new avenues for clinical application. nih.govnih.gov

Contributions to Fundamental Peptide Chemistry and Biochemistry

Continued investigation into this compound can also make significant contributions to the fundamental principles of peptide chemistry and biochemistry. A key area of focus is the structure-activity relationship (SAR), which seeks to understand how the chemical structure of a molecule relates to its biological activity.

The presence of a pyroglutamyl (pGlu) residue at the N-terminus is a critical feature of this compound. The cyclic nature of the pGlu residue enhances peptide stability by protecting it against degradation by certain enzymes. sciopen.comresearchgate.net Further studies on analogs with modifications to this ring could provide deeper insights into its role in receptor binding and biological function.

Moreover, the compound features a D-proline residue. The stereochemistry of amino acids can have a profound impact on a peptide's structure and function. While most amino acids in nature are in the L-configuration, the inclusion of D-amino acids can alter a peptide's conformation and resistance to proteolysis. Future SAR studies should systematically explore the importance of the D-proline at this specific position, comparing its activity to analogs containing L-proline or other amino acids. Such studies would not only help in designing more potent and stable therapeutic agents but also advance our fundamental understanding of peptide-receptor interactions and the biochemical significance of stereoisomerism in bioactive peptides.

Q & A

Q. What are the recommended methodologies for synthesizing 5-Oxo-D-prolyl-L-leucyl-L-prolinamide in laboratory settings?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Amino acid protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive side chains .

- Coupling reactions : Carbodiimides (e.g., DCC or EDC) activate carboxyl groups for amide bond formation between proline, leucine, and prolinamide residues .

- Deprotection and cyclization : Acidic cleavage (e.g., trifluoroacetic acid) removes protecting groups, followed by cyclization under mild basic conditions to form the oxo-proline moiety .

- Purification : Reverse-phase HPLC or size-exclusion chromatography ensures high purity (>95%) .

Q. How can researchers characterize the structural stability of this compound?

- Spectroscopic analysis : IR spectroscopy identifies characteristic amide I (1640–1680 cm⁻¹) and oxo-proline (1720 cm⁻¹) bands .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z ≈ 350–360 Da) .

- Circular dichroism (CD) : Detects conformational changes in proline-rich regions under varying pH or temperature .

Q. What primary biological activities have been reported for this compound?

Preliminary studies suggest interactions with glutamate-related pathways, potentially modulating neurotransmission or metabolic processes. In vitro assays using neuronal cell lines show dose-dependent effects on glutamate receptor expression .

Advanced Research Questions

Q. How can contradictory data on the compound’s mechanism of action be resolved?

- Replication under controlled conditions : Standardize cell lines (e.g., SH-SY5Y) and assay protocols (e.g., Western blot for receptor quantification) .

- Pathway inhibition studies : Use selective inhibitors (e.g., NMDA receptor antagonists) to isolate target interactions .

- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to glutamate receptors or enzymes .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Pro-drug modifications : Introduce ester groups to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

- Nanoparticle encapsulation : Use liposomal carriers to improve solubility and reduce renal clearance .

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via radiolabeled (³H or ¹⁴C) analogs in rodent models .

Q. How does this compound compare structurally and functionally to related peptides?

A comparative analysis of similar compounds reveals:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Succinyl-L-alanyl-proline | Enhanced solubility due to succinyl group | Neuroprotective effects in vitro |

| N-Acetyl-L-leucyl-proline | Improved metabolic stability | Anti-inflammatory properties |

| 5-Oxo-L-prolyl-glycine | Smaller size, reduced receptor specificity | Weak glutamate modulation |

Structural variations (e.g., leucine vs. alanine) influence target affinity and metabolic stability .

Methodological Considerations

Q. What analytical techniques are critical for validating peptide purity and conformation?

- 2D-NMR (COSY, NOESY) : Resolves proline ring puckering and amide bond geometry .

- X-ray crystallography : Determines absolute stereochemistry for chiral centers .

- Dynamic light scattering (DLS) : Assesses aggregation tendencies in aqueous solutions .

Q. How should researchers design dose-response experiments to minimize variability?

- Dose range : Test 0.1–100 μM concentrations, based on IC₅₀ values from pilot studies .

- Controls : Include untreated cells, vehicle-only (e.g., DMSO), and positive controls (e.g., known glutamate agonists) .

- Statistical power : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.